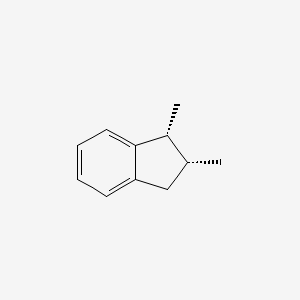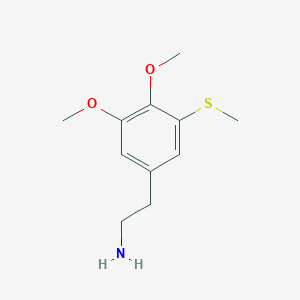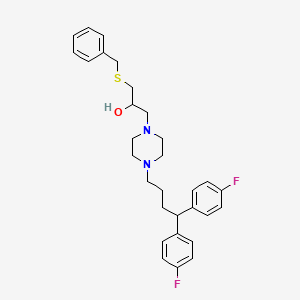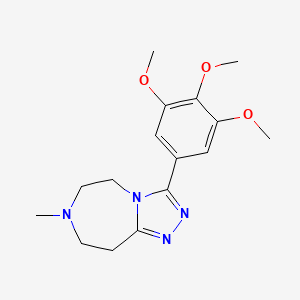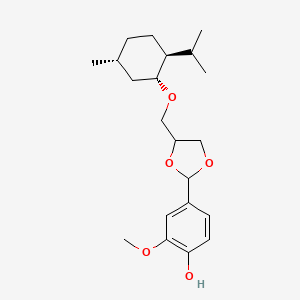
Tyrocidine B hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrocidine B hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the antibiotic mixture known as tyrothricin, which also contains gramicidin. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. it is also toxic to human cells, limiting its use to topical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tyrocidine B hydrochloride involves the use of nonribosomal peptide synthetases (NRPSs). The biosynthesis is carried out by three peptide synthetase proteins, TycA, TycB, and TycC, which contain ten modules. These enzymes facilitate the assembly of the cyclic decapeptide structure through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Brevibacillus brevis in a controlled environment. The fermentation process is optimized to maximize the yield of tyrocidine B. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tyrocidine B hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within the cyclic structure.
Substitution: Substitution reactions can occur at specific amino acid residues within the peptide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Tyrocidine B hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclic peptide structures.
Biology: The compound is used to study the mechanisms of antimicrobial action and membrane disruption.
Medicine: Although its use is limited due to toxicity, this compound is studied for its potential in developing new antimicrobial agents.
Industry: The compound is used in the formulation of topical antimicrobial products
Wirkmechanismus
Tyrocidine B hydrochloride exerts its antimicrobial effects by disrupting the cell membrane of bacteria. It interacts with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound also acts as a reversible non-competitive inhibitor of enzymes such as acetylcholinesterase and β-galactosidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrocidine A: Another cyclic decapeptide with similar antimicrobial properties.
Gramicidin S: A cyclic peptide antibiotic with a similar mode of action.
Brevibacillin: An antimicrobial peptide produced by Brevibacillus species with structural similarities to tyrocidine
Uniqueness
Tyrocidine B hydrochloride is unique due to its specific amino acid sequence and cyclic structure, which contribute to its potent antimicrobial activity. Its ability to disrupt cell membranes and inhibit enzymes sets it apart from other antimicrobial peptides .
Eigenschaften
CAS-Nummer |
27805-48-7 |
|---|---|
Molekularformel |
C68H89ClN14O13 |
Molekulargewicht |
1346.0 g/mol |
IUPAC-Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1 |
InChI-Schlüssel |
HPSYEUWVZQCAGA-QFVYNLTOSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


